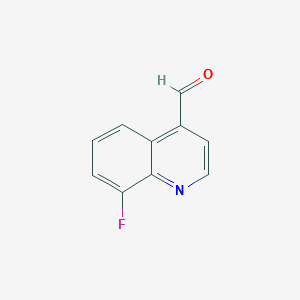
8-Fluoroquinoline-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Fluoroquinoline-4-carbaldehyde is a chemical compound with the molecular formula C10H6FNO . It has a molecular weight of 175.16 and is a solid in its physical form . It is stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of quinoline derivatives, such as this compound, has been a topic of interest in recent years due to their versatile applications in industrial and synthetic organic chemistry . Classical methods of synthesizing quinoline derivatives include the Gould–Jacob, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach protocols . More efficient methods that reduce reaction time and increase yield have also been developed, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
This compound contains a total of 20 bonds, including 14 non-H bonds, 12 multiple bonds, 1 rotatable bond, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aldehyde (aromatic), and 1 Pyridine .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 175.16 and a molecular formula of C10H6FNO . It is stored in an inert atmosphere at temperatures between 2-8°C .科学的研究の応用
Synthesis and Chemical Properties
Recent research has focused on the synthesis of quinoline ring systems, including 8-Fluoroquinoline-4-carbaldehyde and its analogs. These compounds are used to construct fused or binary heterocyclic systems, offering insights into their synthetic applications and biological evaluations (Hamama et al., 2018).
Sensor Applications
8-Hydroxyquinoline carbaldehyde Schiff-base, closely related to this compound, has been utilized as a fluorescent sensor. It exhibits high selectivity for specific metal ions, like Al3+, in weak acid aqueous conditions, suggesting potential applications in selective detection (Xin-hui Jiang et al., 2011).
Coordination with Rare-Earth Metal Ions
Studies have shown that derivatives of 8-hydroxyquinoline, akin to this compound, can effectively coordinate with rare-earth(III) ions. These complexes are explored in solution and solid states, revealing unique coordination modes and potential applications in materials science and chemistry (Albrecht et al., 2005).
Fluorescence-Based Sensor Arrays
Ligands based on 8-Hydroxyquinoline, a compound similar to this compound, have been developed for fluorescence-based sensor arrays. These arrays are capable of distinguishing between cationic analytes, indicating their potential use in analytical chemistry and environmental monitoring (Palacios et al., 2007).
Corrosion Detection
8-Hydroxyquinoline, which shares structural similarities with this compound, has been used in epoxy coatings for corrosion detection. This application capitalizes on the compound's ability to fluoresce upon reacting with Fe2+/Fe3+ ions produced during corrosion, offering a method for early-stage corrosion detection (Roshan et al., 2018).
Fluorescent Chemosensors
Compounds derived from 8-Hydroxyquinoline, closely related to this compound, have been used as fluorescent chemosensors. These sensors exhibit selective and sensitive signaling behaviors for certain metal ions, hinting at their potential use in chemical sensing and environmental monitoring (Song et al., 2006).
Safety and Hazards
8-Fluoroquinoline-4-carbaldehyde is labeled with the GHS07 pictogram, indicating that it can cause harm if ingested . The compound has a signal word of “Warning” and carries hazard statements H302 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
将来の方向性
Quinoline derivatives, such as 8-Fluoroquinoline-4-carbaldehyde, have been the focus of recent research due to their potential biological and pharmaceutical activities . Future directions may include the development of new methods and synthetic approaches towards organic compounds, as well as a focus on developments in the synthesis of heterocyclic organic compounds of different classes that have pharmacological activity .
特性
IUPAC Name |
8-fluoroquinoline-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO/c11-9-3-1-2-8-7(6-13)4-5-12-10(8)9/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBPBFLPLZOLGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 6-methyl-2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2654077.png)
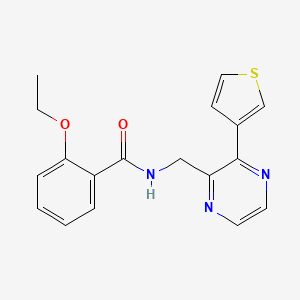
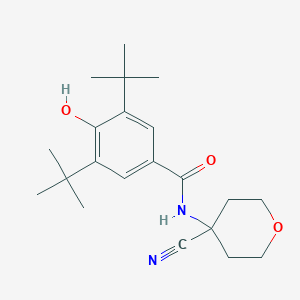

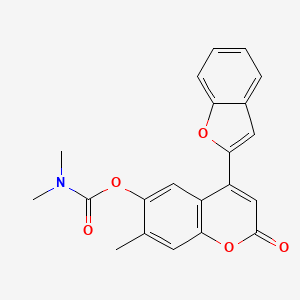
![N-[[1-(4-Methylphenyl)pyrrolidin-2-yl]methyl]prop-2-enamide](/img/structure/B2654086.png)
![3-Fluorosulfonyloxy-5-[methyl-(1-methyl-2-oxopyrrolidin-3-yl)carbamoyl]pyridine](/img/structure/B2654087.png)
![(E)-4-(Dimethylamino)-N-[[4-(2-methoxyphenoxy)phenyl]methyl]but-2-enamide](/img/structure/B2654088.png)
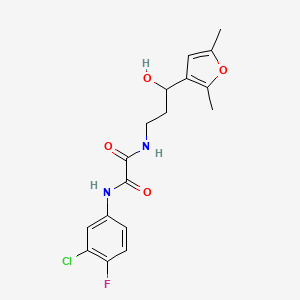
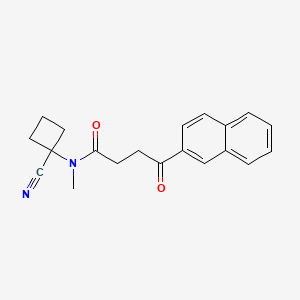

![1-(4-fluorobenzyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2654096.png)
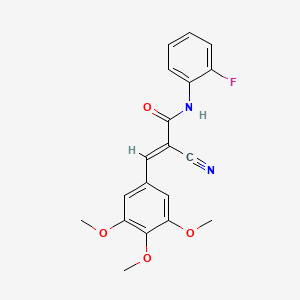
![{2-Methoxy-5-[(methylsulfanyl)methyl]phenyl}boronic acid](/img/structure/B2654099.png)